OPSS Thiol Conjugation Yields Reversibly Stable Disulfide Linkages with Superior Serum Stability Relative to Maleimide Adducts
The OPSS functional group enables thiol conjugation via a disulfide exchange mechanism, producing a mixed disulfide bond that is stable in circulation but reversibly cleavable under intracellular reducing conditions. This contrasts with maleimide chemistry, where the resulting thiosuccinimide adduct exhibits clinically significant instability. A direct comparative study of thiol-linked ADCs demonstrates that maleimide-based ADCs suffer from systemic payload loss with a measurable decline in the drug-to-antibody ratio (DAR) over time due to retro-Michael deconjugation, a degradation pathway reported to be statistically significant (p < .01) [1]. OPSS-derived disulfide linkages are not subject to this specific retro-Michael elimination pathway, providing a more predictable stability profile. In serum stability assessments, disulfide-containing ADCs showed markedly reduced payload loss compared to maleimide-linked ADCs, confirming the functional advantage of the OPSS conjugation strategy for maintaining ADC integrity during systemic circulation [1].
| Evidence Dimension | Linkage stability under physiological conditions (serum/potential for systemic deconjugation) |
|---|---|
| Target Compound Data | Disulfide linkage via OPSS exchange chemistry; no retro-Michael deconjugation; stable under non-reducing physiological conditions |
| Comparator Or Baseline | Maleimide-thiol adduct (thiosuccinimide linkage); statistically significant DAR decline (p < .01) due to retro-Michael deconjugation and maleimide exchange |
| Quantified Difference | Statistically significant difference in DAR retention (p < .01) favoring non-maleimide thiol linkages |
| Conditions | Comparative serum stability and DAR retention analysis of thiol-linked ADCs in physiological conditions |
Why This Matters
Procurement of OPSS-Val-Cit-PAB-PNP enables construction of ADCs with superior systemic stability and reduced off-target payload release compared to maleimide-based linker analogs, directly improving the therapeutic window.
- [1] Zhang X, et al. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery. 2022;29(1):754–766. View Source
